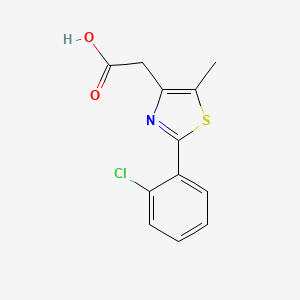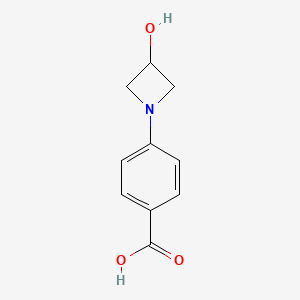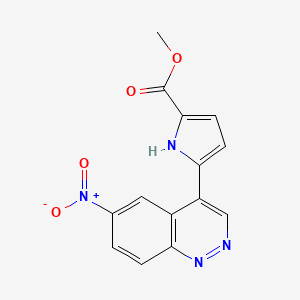
4-Thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-
Übersicht
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Ali et al. (2002) focused on synthesizing and characterizing organotin(IV) derivatives of a compound closely related to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, using various techniques like NMR, mass spectrometry, and thermal analysis. This research highlights the compound's potential in the field of inorganic chemistry and materials science (Ali et al., 2002).
Biological Significance
The same study by Ali et al. (2002) also tested the synthesized compounds for antibacterial and antifungal activities, suggesting the relevance of 4-thiazoleacetic acid derivatives in developing new antimicrobial agents (Ali et al., 2002).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base of a compound similar to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, and evaluated their antimicrobial activity. This research emphasizes the compound's potential use in creating new antimicrobial agents (Sah et al., 2014).
Antiviral Activity
Chen et al. (2010) conducted a study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid. This study indicates potential antiviral applications, particularly against tobacco mosaic virus, suggesting a role for 4-thiazoleacetic acid derivatives in antiviral research (Chen et al., 2010).
Macrocyclic Complex Synthesis
Ma and Sun (2004) reported the self-assembly synthesis of a novel macrocyclic complex involving 2-mercapto-4-methyl-5-thiazoleacetic acid. This research presents the compound's application in the field of supramolecular chemistry and the synthesis of complex molecular structures (Ma & Sun, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUDEKMWVLDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)
